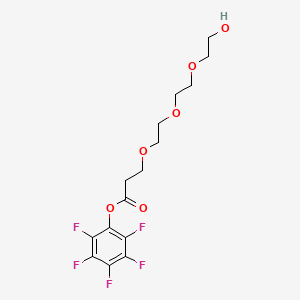

ヒドロキシ-PEG3-PFP エステル

説明

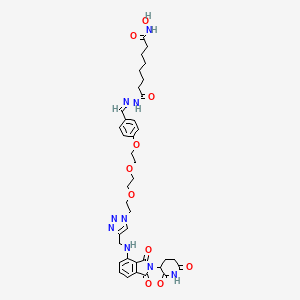

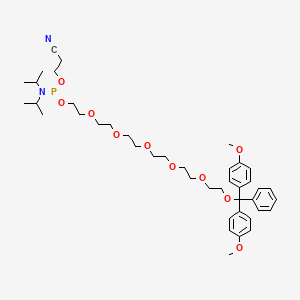

Hydroxy-PEG3-PFP ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Synthesis Analysis

Hydroxy-PEG3-PFP ester is a PEG-based linker that can be used in the synthesis of PROTACs . It contains a hydroxyl group with a PFP ester group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis

The molecular formula of Hydroxy-PEG3-PFP ester is C15H17F5O6 . Its molecular weight is 388.28 .Chemical Reactions Analysis

Hydroxy-PEG3-PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . PFP esters have similar applications as the NHS esters but are more stable in aqueous solution .Physical and Chemical Properties Analysis

The molecular formula of Hydroxy-PEG3-PFP ester is C15H17F5O6 . Its molecular weight is 388.28 .科学的研究の応用

プロテオミクス研究

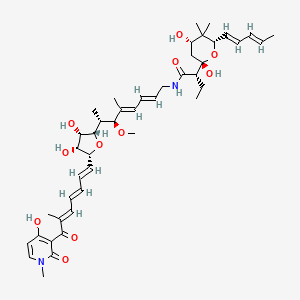

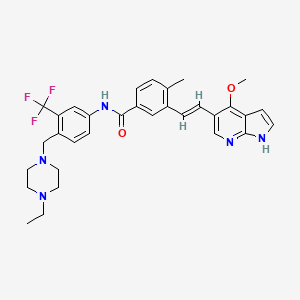

ヒドロキシ-PEG3-PFP エステルは、プロテオミクス研究 {svg_1}で使用されます。プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究するものです。この化合物は、タンパク質間の相互作用、修飾、および局在化の研究に使用できます。

薬物送達

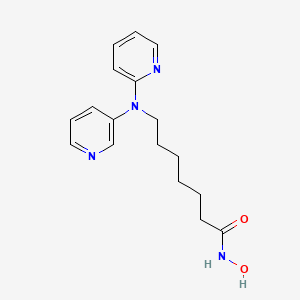

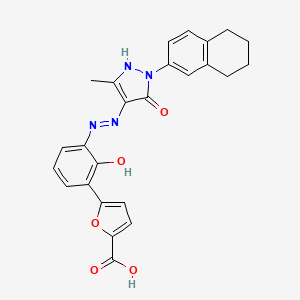

ヒドロキシ-PEG3-PFP エステルは、薬物送達 {svg_2}の分野で使用されます。この化合物は、薬物分子の修飾に使用され、溶解性、安定性、およびバイオアベイラビリティを向上させることができます。これにより、薬の効果を高め、潜在的な副作用を軽減できます。

グリコポリマーの合成

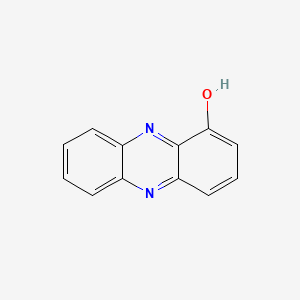

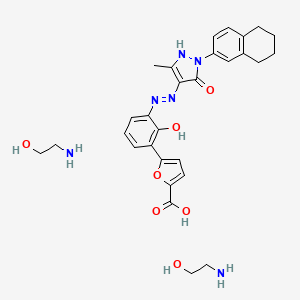

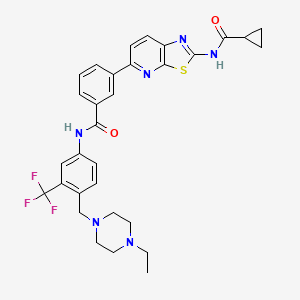

ヒドロキシ-PEG3-PFP エステルは、グリコポリマーの合成 {svg_3}で使用されます。グリコポリマーは、側鎖に糖残基を持つ機能性ポリマーであり、生体材料の候補として有望です。 活性化エステルとアミノ基の反応によって生成されるアミド結合は、その高い選択性のために、合成化学において高い価値を持っています {svg_4}.

重合後修飾

この化合物は、重合後修飾 {svg_5}に使用されます。このプロセスは、合成された後のポリマーの化学的修飾を伴います。これは、新しい官能基の導入、ポリマーの物理的特性の変更、または他の分子のポリマーへの結合に使用できます。

二重重合後修飾

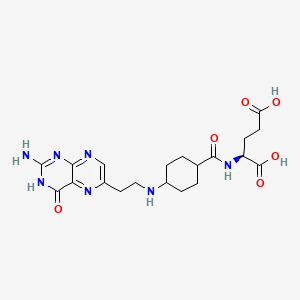

ヒドロキシ-PEG3-PFP エステルは、二重重合後修飾 {svg_6}に使用できます。このプロセスは、2つの異なる分子を使用してポリマーの側鎖を修飾します。 これにより、ポリマーの用途の範囲が広がります {svg_7}.

機能性ポリマーの合成

ヒドロキシ-PEG3-PFP エステルは、機能性ポリマーの合成 {svg_8}に使用されます。これらは、特定の官能基を持つポリマーであり、特定の分子に結合したり、特定の化学反応を起こしたりする能力など、特別な特性を与えます。

作用機序

Target of Action

Hydroxy-PEG3-PFP ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PFP ester group in the compound can conjugate readily with amine-bearing biomolecules such as proteins, oligonucleotides, and other biopolymers .

Biochemical Pathways

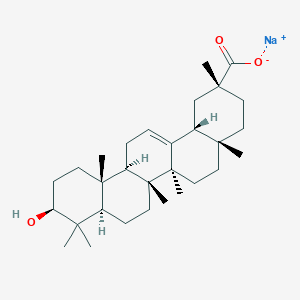

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process is a part of the protein quality control system and is crucial for maintaining cellular homeostasis.

Pharmacokinetics

The peg spacer in the compound is known to increase the aqueous solubility of the resulting compound , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Hydroxy-PEG3-PFP ester is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

The stability of the PFP ester group in Hydroxy-PEG3-PFP ester is higher in aqueous solution compared to NHS ester . This suggests that the compound’s action, efficacy, and stability could be influenced by the hydration level of the environment.

将来の方向性

生化学分析

Biochemical Properties

Hydroxy-PEG3-PFP ester interacts with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The PFP ester group in Hydroxy-PEG3-PFP ester has similar applications as the N-hydroxysuccinimide (NHS) ester, but it is more stable in aqueous solution .

Cellular Effects

PROTACs can degrade target proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hydroxy-PEG3-PFP ester is tied to its role in PROTACs. PROTACs contain two different ligands connected by a linker like Hydroxy-PEG3-PFP ester; one ligand binds to an E3 ubiquitin ligase and the other to the target protein . This facilitates the degradation of the target protein via the ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

The stability of Hydroxy-PEG3-PFP ester in aqueous solution suggests it may have long-term effects on cellular function in in vitro or in vivo studies . Specific temporal effects of Hydroxy-PEG3-PFP ester have not been extensively studied.

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F5O6/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(22)1-3-23-5-7-25-8-6-24-4-2-21/h21H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIKFXKPNIRFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121184 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807537-40-1 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

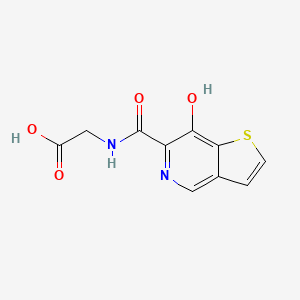

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。